Ethyl 2-(2-((6-(furan-2-yl)pyridazin-3-yl)thio)acetamido)benzoate
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Overview
Description
Ethyl 2-(2-((6-(furan-2-yl)pyridazin-3-yl)thio)acetamido)benzoate is a complex organic compound that features a pyridazine ring fused with a furan moiety. This compound is of significant interest due to its potential biological activities and applications in various fields such as medicinal chemistry and agrochemicals .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 2-(2-((6-(furan-2-yl)pyridazin-3-yl)thio)acetamido)benzoate typically involves multi-step organic reactionsThe final steps involve the thioether linkage and the esterification to form the ethyl benzoate derivative .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the synthesis likely involves standard organic synthesis techniques such as refluxing, purification through column chromatography, and crystallization to achieve high purity .
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the pyridazine ring, potentially converting it into a dihydropyridazine derivative.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are commonly employed.
Major Products:
Oxidation: Oxidized furan derivatives.
Reduction: Dihydropyridazine derivatives.
Substitution: Various substituted pyridazine derivatives.
Scientific Research Applications
Ethyl 2-(2-((6-(furan-2-yl)pyridazin-3-yl)thio)acetamido)benzoate has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored for its potential as a therapeutic agent due to its unique structural features.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of Ethyl 2-(2-((6-(furan-2-yl)pyridazin-3-yl)thio)acetamido)benzoate involves its interaction with specific molecular targets. The pyridazine ring can interact with various enzymes and receptors, modulating their activity. The furan moiety may enhance the compound’s binding affinity and specificity towards its targets .
Comparison with Similar Compounds
Pyridazine Derivatives: Compounds like pyridazinone and pyridazine-based drugs share structural similarities.
Furan Derivatives: Compounds containing the furan ring, such as furan-2-carboxylic acid, exhibit similar chemical properties.
Uniqueness: Ethyl 2-(2-((6-(furan-2-yl)pyridazin-3-yl)thio)acetamido)benzoate is unique due to its combined pyridazine and furan moieties, which confer distinct biological activities and chemical reactivity. This dual functionality makes it a valuable compound for various applications in medicinal chemistry and industrial research .
Properties
IUPAC Name |
ethyl 2-[[2-[6-(furan-2-yl)pyridazin-3-yl]sulfanylacetyl]amino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O4S/c1-2-25-19(24)13-6-3-4-7-14(13)20-17(23)12-27-18-10-9-15(21-22-18)16-8-5-11-26-16/h3-11H,2,12H2,1H3,(H,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HTQVNYVQPCIREH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=CC=C1NC(=O)CSC2=NN=C(C=C2)C3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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